molecular formula C18H22BrN3 B2976287 2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline CAS No. 1871163-99-3

2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline

Cat. No. B2976287
CAS RN: 1871163-99-3
M. Wt: 360.299
InChI Key: BFMAXTRHGDZETQ-UHFFFAOYSA-N
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Description

“2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline” is a chemical compound with the molecular formula C18H22BrN3. It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline” consists of a benzylpiperazine group attached to a bromoaniline group . The InChI code for this compound is 1S/C18H22BrN3/c19-17-7-6-16 (18 (20)12-17)14-22-10-8-21 (9-11-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14,20H2 .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The molecular weight of the compound is 360.3 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.

Scientific Research Applications

Anti-Prostate Cancer Applications

This compound has been used in the synthesis of hydroxyzine derivatives, which have shown potential as antagonists for androgen receptors (AR), a key driver of prostate cancer . The mono-substituted derivatives on the phenyl group displayed strong cytotoxic activities . These results suggest that these compounds may have instructive implications for drug structural modification in prostate cancer .

Cytotoxic Activity

The introduction of the piperazine moiety in this compound contributes to its cytotoxic activity . The substitution of R1 and R2 groups with two phenyl groups showed high cytotoxic activity against the tested cancer cells .

Antimicrobial Activity

The compound has been used in the synthesis of piperazine chrome-2-one derivatives, which have shown antimicrobial activity . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions .

Molecular Docking

Molecular docking is frequently used to predict the preferred binding orientations of small molecules of drug candidates to their protein targets . This compound, with its unique structure, could be a potential candidate for such studies .

Synthesis of Novel Derivatives

The compound can be used as a starting material for the synthesis of novel derivatives with potential biological activities . For instance, it has been used in the synthesis of hydroxyzine derivatives .

Research and Development

This compound is available for research and development purposes . It can be used in various chemical reactions to synthesize new compounds, study their properties, and explore their potential applications .

properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-5-bromoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3/c19-17-7-6-16(18(20)12-17)14-22-10-8-21(9-11-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMAXTRHGDZETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=C(C=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline

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